molecular formula C10H15N3O2 B8683269 N,N'-Diethyl-2-nitro-benzene-1,3-diamine

N,N'-Diethyl-2-nitro-benzene-1,3-diamine

Cat. No.: B8683269
M. Wt: 209.24 g/mol
InChI Key: HWLIJCPKRLCVPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Diethyl-2-nitro-benzene-1,3-diamine is a substituted aromatic diamine featuring a benzene ring with two amine groups at the 1,3-positions, ethyl groups at the nitrogen atoms, and a nitro group at the 2-position. This compound is structurally related to polyamines and benzenediamine derivatives, which are pivotal in pharmaceuticals, materials science, and organic synthesis. The nitro group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the ethyl substituents enhance lipophilicity .

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

1-N,3-N-diethyl-2-nitrobenzene-1,3-diamine

InChI

InChI=1S/C10H15N3O2/c1-3-11-8-6-5-7-9(12-4-2)10(8)13(14)15/h5-7,11-12H,3-4H2,1-2H3

InChI Key

HWLIJCPKRLCVPW-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C(=CC=C1)NCC)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key analogues include derivatives with varying substituents on the benzene-1,3-diamine backbone:

Compound Name Substituents Molecular Weight (g/mol) Key Properties
N,N'-Diethyl-2-nitro-benzene-1,3-diamine 2-NO₂, N,N'-diethyl ~222.27 (estimated) Electron-withdrawing NO₂; moderate LogP
N1,N1-Diethyl-4-methylbenzene-1,3-diamine (CAS 172141-09-2) 4-CH₃, N,N'-diethyl 178.27 LogP ~2.8 (predicted); electron-donating CH₃
n,n-Dibenzylbenzene-1,3-diamine N,N'-dibenzyl 288.39 High lipophilicity (LogP >4)
DENSPM (N,N'-bis-(3-Ethylaminopropyl)-propane-1,3-diamine) Polyamine chain 274.45 Polyamine oxidase substrate

Key Observations :

  • Electron Effects : The nitro group in the target compound reduces electron density on the aromatic ring compared to methyl or ethyl substituents, altering reactivity in electrophilic substitutions .
  • Lipophilicity: Ethyl and benzyl groups increase LogP, but the nitro group counterbalances this by introducing polarity. For example, N1,N1-Diethyl-4-methylbenzene-1,3-diamine has a higher predicted LogP (~2.8) than the nitro analogue due to the absence of polar NO₂ .
  • Steric Influence : Bulky substituents (e.g., benzyl in ) hinder molecular packing, affecting crystallinity and solubility.

Physicochemical Properties

Property This compound N1,N1-Diethyl-4-methylbenzene-1,3-diamine DENSPM
Solubility Low in water; soluble in polar aprotic solvents Moderate in organic solvents High aqueous solubility (polyamine nature)
Melting Point ~120–140°C (estimated) Not reported Liquid at RT
Stability Stable under inert conditions; nitro group may decompose under UV/heat Stable; no reactive groups Oxidized by polyamine oxidases

Thermal Behavior : Nitro-substituted compounds are sensitive to thermal degradation, unlike methyl or ethyl analogues .

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